1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is an organic compound that features both isoindoline and pyrazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves the following steps:
Formation of Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.
Formation of Pyrazole Moiety: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the isoindoline and pyrazole moieties through an appropriate linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action for 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(isoindolin-2-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole ring.
1-(isoindolin-2-yl)-2-(1H-triazol-1-yl)ethanone: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the combination of isoindoline and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-16-7-3-6-14-16)15-8-11-4-1-2-5-12(11)9-15/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFGNSGCMUBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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